3-O-Methyldopa-4-sulfate is a sulfated derivative of 3-O-methyldopa, which itself is a metabolite of levodopa, a medication commonly used in the treatment of Parkinson's disease. The compound is recognized for its role in catecholamine metabolism and has garnered interest in both biochemical research and potential therapeutic applications.
3-O-Methyldopa-4-sulfate is primarily synthesized through enzymatic processes involving catechol-O-methyltransferase, which methylates levodopa, followed by sulfation reactions. This compound can also be isolated from biological samples where it is formed as a metabolic product of levodopa administration.
3-O-Methyldopa-4-sulfate belongs to the class of organic compounds known as phenolic compounds and more specifically falls under the category of sulfated phenolic metabolites. It is structurally related to other catecholamines and their derivatives.
The synthesis of 3-O-Methyldopa-4-sulfate typically involves two main steps:
The enzymatic synthesis allows for high specificity and yield, particularly when conducted in bioreactors designed for continuous flow systems. This method optimizes reaction conditions, including temperature and pH, to enhance the production efficiency and purity of the final product.
The molecular formula for 3-O-Methyldopa-4-sulfate is C_11H_15NO_5S. The compound features a sulfate group attached to the aromatic ring, which significantly alters its chemical properties compared to its parent compound, levodopa.
3-O-Methyldopa-4-sulfate can participate in several chemical reactions:
The reaction conditions are critical; for instance, oxidation reactions generally require acidic environments, while reduction may necessitate an inert atmosphere to prevent unwanted side reactions.
3-O-Methyldopa-4-sulfate primarily acts through its influence on catecholamine metabolism. It is formed from levodopa via catechol-O-methyltransferase activity and subsequently sulfated. The compound can inhibit enzymes involved in neurotransmitter metabolism, particularly affecting dopamine levels by acting as a competitive inhibitor against catechol-O-methyltransferase and sulfotransferases.
This mechanism suggests potential implications in neurological conditions where dopaminergic signaling is disrupted, such as Parkinson's disease .
Relevant analyses indicate that 3-O-Methyldopa-4-sulfate maintains its structural integrity under physiological conditions, making it suitable for biological studies .
3-O-Methyldopa-4-sulfate has several applications in scientific research:
3-O-Methyldopa-4-sulfate (chemical formula: C₁₀H₁₃NO₇S; molecular weight: 291.28 g/mol) is a mono-sulfated derivative of the catecholamine metabolite 3-O-methyldopa. Its structure features an L-tyrosine backbone with two critical modifications: a methoxy group (-OCH₃) at the 3-position and a sulfate ester (-OSO₃H) at the 4-position of the phenyl ring [5] [6]. The compound exhibits absolute stereochemistry at the Cα position, confirmed as the S-enantiomer (L-configuration) via chiral resolution techniques [5] [9]. This configuration is essential for its biological activity and metabolic interactions.
Isomeric specificity distinguishes it from potential variants like 3-O-methyldopa-5-sulfate or 3-O-methyldopa-6-sulfate. Nuclear magnetic resonance (NMR) studies confirm regioselective sulfation exclusively at the 4-position, attributed to steric and electronic constraints imposed by the adjacent 3-methoxy group [6]. The sulfate group's placement significantly alters the molecule’s polarity and hydrogen-bonding capacity compared to non-sulfated analogs.
Table 1: Structural Identifiers of 3-O-Methyldopa-4-Sulfate
Property | Value |
---|---|
IUPAC Name | 3-Methoxy-O-sulfo-L-tyrosine |
CAS Number | 1391393-86-4 |
SMILES | COC1=C(OS(=O)(=O)O)C=CC(CC@HC(O)=O)=C1 |
InChI Key | OOMSDJKDKVRCSI-ZETCQYMHSA-N |
Chiral Centers | 1 (S-configuration) |
Regioselectivity | Sulfation at phenyl C4 |
The sulfate ester group profoundly influences the compound’s physicochemical behavior. It exhibits high aqueous solubility (>50 mg/mL) due to ionization of the sulfate moiety (pKa ≈ 1–2) and the carboxyl group (pKa ≈ 2.3), rendering it zwitterionic at physiological pH [3] [6]. This property facilitates renal excretion and limits blood-brain barrier permeability [3] [8]. The calculated partition coefficient (LogP) is -0.24, confirming extreme hydrophilicity [6].
Stability studies reveal acid lability: the sulfate conjugate undergoes hydrolysis under strong acidic conditions (pH < 2), reverting to 3-O-methyldopa. However, it remains stable at neutral pH and in biological matrices during short-term storage [3] [9]. Reactivity is minimal except as a substrate for sulfatases, which catalyze desulfation in vivo [2].
Table 2: Physicochemical Properties
Property | Value | Method/Observation |
---|---|---|
Molecular Weight | 291.28 g/mol | High-resolution MS |
Density | 1.6 ± 0.1 g/cm³ | Predicted |
LogP | -0.24 | Computational estimation |
Solubility | High in water; low in lipids | Experimental partition coefficients |
Stability | Acid-labile; pH-stable (5–8) | Hydrolysis kinetics |
Sulfation of 3-O-methyldopa is mediated primarily by cytosolic phenol sulfotransferases (SULT1A1/1A3 isoforms), utilizing 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor [2] [3]. SULT1A3 shows high catalytic efficiency toward catecholamine metabolites due to its preference for substrates with protonated amine groups [2]. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the sulfur atom of PAPS, forming the sulfate ester and releasing PAP.
Enzyme kinetics studies demonstrate a Kₘ of 15–35 μM for 3-O-methyldopa sulfation, with maximal reaction velocities influenced by sulfate availability. Sodium sulfate supplementation (13.25 mg/kg) increases the proportion of methyldopa excreted as sulfated metabolites by 31.8%, confirming sulfate pools as a rate-limiting factor [2]. Platelet phenol sulfotransferase (PST) activity directly correlates with sulfated metabolite levels (r = 0.545, p < 0.01) [2].
Table 3: Enzymatic Sulfation Parameters
Parameter | Value | Biological Context |
---|---|---|
Primary Enzyme | SULT1A3 | Cytosolic isoform |
Cofactor | PAPS | Sulfate donor |
Kₘ (3-O-Methyldopa) | 15–35 μM | Human liver cytosol |
Correlation with PST | r = 0.545 (p < 0.01) | Platelet activity ↔ metabolite yield |
Impact of Sulfate Addenda | ↑ Sulfated metabolites by 31.8% | Clinical trial data |
3-O-Methyldopa (3-OMD): The non-sulfated parent compound (C₁₀H₁₃NO₄; MW 211.22 g/mol) lacks the sulfate group, resulting in lower hydrophilicity (LogP ≈ 0.15) and enhanced blood-brain barrier penetration [7]. It accumulates in Parkinson’s disease patients treated with L-DOPA due to its long half-life (15 hours) and competes with L-DOPA for neuronal uptake transporters [7] [8]. In contrast, 3-O-methyldopa-4-sulfate’s polarity confines it primarily to peripheral circulation.
Levodopa Sulfates: L-DOPA undergoes sulfation at either the 3- or 4-position, producing isomeric conjugates. The 4-O-sulfate predominates due to steric effects, but both isomers show in vivo instability compared to 3-O-methyldopa-4-sulfate [3] [8]. Functionally, L-DOPA sulfates are dead-end metabolites, whereas 3-O-methyldopa-4-sulfate may serve as a reservoir for desulfation enzymes.
Diagnostic Utility: 3-O-methyldopa is a recognized biomarker for aromatic L-amino acid decarboxylase (AADC) deficiency and neuroblastoma [4] [7]. Its sulfated form remains less studied diagnostically, though untargeted metabolomics associate it with altered amino acid and lipid metabolism in Parkinson’s disease [8] [10].
Table 4: Comparative Metabolite Profiles
Compound | Molecular Weight (g/mol) | Key Features | Biological Significance |
---|---|---|---|
3-O-Methyldopa-4-sulfate | 291.28 | High hydrophilicity (LogP=-0.24), acid-labile, SULT1A3 substrate | Renal-excreted metabolite; sulfate availability-dependent |
3-O-Methyldopa | 211.22 | Moderate LogP (0.15), crosses BBB, long half-life | L-DOPA competitor; biomarker for AADC deficiency |
Levodopa-4-sulfate | 287.26 | Similar hydrophilicity, unstable isomer | Minor L-DOPA metabolite; rapid hydrolysis |
Concluding Remarks:3-O-Methyldopa-4-sulfate exemplifies how sulfation redirects catecholamine metabolism toward water-soluble elimination pathways. Its structure-function relationships underscore the role of regiochemistry in metabolite disposition, while enzymatic studies reveal substrate-specific sulfotransferase catalysis. Future research should leverage high-resolution metabolomics to clarify its potential as a pathophysiological biomarker.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9